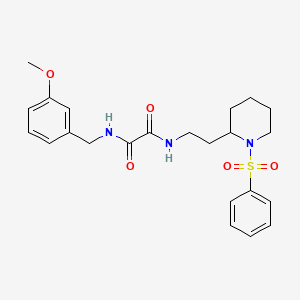

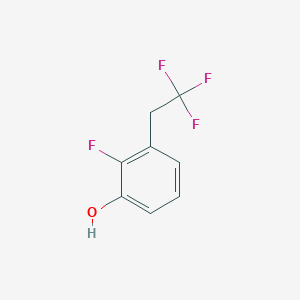

![molecular formula C12H13N5S B2590304 N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 1986547-19-6](/img/structure/B2590304.png)

N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals . They are hybrid nuclei made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of certain precursors in the presence of a catalyst . For example, one method involves the reaction of 2-chloroacetamide with the potassium salt of p-hydroxyacetophenone in boiling dimethylformamide (DMF) to produce a bis(carboxamide) .Molecular Structure Analysis

These compounds can exist in four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . For example, the synthesis of a bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivative involved the reaction of a brominated precursor with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of derivatives related to N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has led to the development of novel compounds with potential biological activities. For instance, a study demonstrated the unexpected formation of 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione through methylation, which, upon further reactions, produced compounds including 6-anilino-1,3-dimethyl[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-1-ium hydrosulfide, indicating the compound's role in synthesizing heterocyclic compounds with possible bioactive properties (M. Nikpour & H. Motamedi, 2015).

Biological Activities

Several studies have focused on the biological activities of triazolo-thiadiazole derivatives, showing a range of potential therapeutic applications. For example, derivatives containing the triazolo-thiadiazole moiety were evaluated for their inhibitory activities against DOT1L, a disruptor of telomeric silencing 1-like enzyme, showing that specific substitutions on the molecule could lead to significant inhibitory activities, suggesting their use in targeting cancer pathways (Xiaoming Xu et al., 2020).

Antimicrobial and Antioxidant Activities

Research on the antimicrobial and antioxidant activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol derivatives has been conducted, indicating their potential as therapeutic agents. For example, a study synthesized novel 1,2,4-(triazolo[3,4-b][1,3,4]thiadiazol-6-yl)selenopheno[2,3-d]pyrimidines, which showed promising antioxidant, antibacterial, and antifungal activities compared to standard drugs, highlighting the compound's potential in developing new antimicrobial and antioxidant agents (Y. Kotaiah et al., 2014).

Environmental Applications

Some derivatives have been explored for their potential application in water decontamination, showcasing the versatility of the chemical framework of N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline. A study demonstrated the one-pot synthesis of s-triazole derivatives and their efficacy in removing heavy metal ions and inorganic anions from aqueous solutions, indicating the compound's utility in environmental remediation efforts (Z. A. Hozien et al., 2021).

Mechanism of Action

Target of Action

N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that has been found to interact with a variety of enzymes and receptors in the biological system

Mode of Action

The mode of action of N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with its targets, leading to changes in the biological system

Biochemical Pathways

N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline affects various biochemical pathways due to its diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition

Result of Action

Given its diverse pharmacological activities, it can be inferred that this compound has a broad range of molecular and cellular effects .

Future Directions

Given the wide range of applications and promising pharmaceutical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, there is likely to be ongoing research into the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name |

N,N-dimethyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5S/c1-8-13-14-12-17(8)15-11(18-12)9-4-6-10(7-5-9)16(2)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBUHLBWRCRWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)

![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)

![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)